(3-fluorophenyl)(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-fluorophenyl)-[5-(2-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN4O2/c1-32-24-8-3-2-7-19(24)21-15-23(16-9-10-20-22(14-16)28-12-11-27-20)30(29-21)25(31)17-5-4-6-18(26)13-17/h2-14,23H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZANZPJMZJALSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C5=CC(=CC=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-fluorophenyl)(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a novel pyrazole derivative with potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

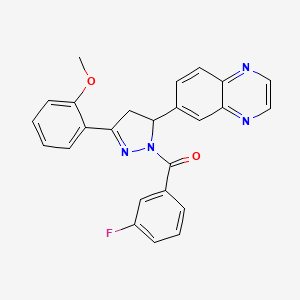

Chemical Structure

The compound's structure can be represented as follows:

This structure features a pyrazole core, which is known for its diverse biological activities.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have shown potent inhibitory effects on various cancer cell lines. A study demonstrated that related pyrazole derivatives had IC50 values as low as against MCF-7 breast cancer cells, highlighting their potential as effective anticancer agents .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have shown that certain pyrazole compounds can reduce levels of inflammatory cytokines such as TNF-α and IL-6 by up to 93% at concentrations around .

3. Neuroprotective Properties

Emerging evidence suggests that pyrazole derivatives may possess neuroprotective effects. Compounds with similar structures have demonstrated the ability to inhibit monoamine oxidase (MAO) activity, which is linked to neurodegenerative diseases. For example, one derivative showed high selectivity for MAO-B with an IC50 value of , indicating potential for treating conditions like Parkinson's disease .

The biological activities of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer proliferation and inflammatory processes.

- Induction of Apoptosis : Studies indicate that related pyrazole compounds can induce apoptosis in cancer cells through caspase activation pathways .

- Modulation of Signaling Pathways : Pyrazole derivatives have been shown to affect signaling pathways such as MAPK, contributing to their anticancer and anti-inflammatory effects .

Case Studies

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests that it may exhibit biological activity relevant to various diseases, particularly due to the presence of the quinoxaline and pyrazole moieties, which are known for their pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds can exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The electron-withdrawing groups in the structure might enhance this activity by increasing the compound's reactivity towards microbial targets.

Inhibitory Effects on Enzymes

The compound's structural features suggest it could serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, compounds similar to this one have been studied for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating metabolic syndrome and related disorders .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of pyrazole derivatives for their antimicrobial properties. Among these, compounds similar to (3-fluorophenyl)(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone exhibited promising results against Gram-positive and Gram-negative bacteria, indicating potential for further development as antimicrobial agents .

Case Study 2: Computational Studies

Computational methods such as density functional theory (DFT) have been employed to predict the molecular properties of related compounds. These studies help in understanding charge distributions and reactivity, which are crucial for designing new derivatives with enhanced biological activity .

Summary Table of Applications

Preparation Methods

Reduction of Ethyl Quinoxaline-6-Carboxylate

Ethyl quinoxaline-6-carboxylate (1) undergoes reduction with lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 0°C to room temperature, yielding (quinoxalin-6-yl)methanol (2) as a white solid.

Reaction Conditions :

Oxidation to Quinoxaline-6-Carbaldehyde

The alcohol (2) is oxidized using Dess–Martin periodinane (DMP) in dichloromethane (DCM) to furnish quinoxaline-6-carbaldehyde (3).

Reaction Conditions :

Characterization :

- 1H NMR (DMSO-d6) : δ 9.97 (s, 1H, CHO), 8.11–7.92 (m, 4H, quinoxaline-H).

- MS (ESI+) : m/z 189.0 [M+H]+.

Chalcone Formation: Condensation of Quinoxaline-6-Carbaldehyde with 2-Methoxyacetophenone

Quinoxaline-6-carbaldehyde (3) reacts with 2-methoxyacetophenone (4) under basic conditions to form the α,β-unsaturated ketone, 3-(quinoxalin-6-yl)-1-(2-methoxyphenyl)prop-2-en-1-one (5).

Reaction Conditions :

- Base : KOH (1.2 equiv), ethanol, 90°C, 18 h.

- Yield : 83%.

Characterization :

- 1H NMR (DMSO-d6) : δ 8.21 (d, J = 8.2 Hz, 2H, quinoxaline-H), 7.78 (d, J = 8.0 Hz, 2H, Ar-H), 7.40–7.62 (m, 4H, chalcone-H), 3.84 (s, 3H, OCH3).

- MS (ESI+) : m/z 331.1 [M+H]+.

Pyrazoline Cyclization

The chalcone (5) undergoes cyclocondensation with hydrazine hydrate in ethanol under acidic conditions to yield 3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazole (6).

Reaction Conditions :

- Reagents : Hydrazine hydrate (2.0 equiv), acetic acid (1.5 equiv), ethanol, 90°C, 18 h.

- Yield : 91%.

Characterization :

- 1H NMR (DMSO-d6) : δ 8.12 (d, J = 8.0 Hz, 2H, quinoxaline-H), 7.90 (t, 2H, Ar-H), 4.41 (brs, 1H, NH), 3.81 (s, 3H, OCH3), 1.92–1.82 (m, 2H, pyrazoline-CH2).

- MS (ESI+) : m/z 347.2 [M+H]+.

N-Acylation with 3-Fluorobenzoyl Chloride

The pyrazoline (6) is acylated at the N1 position using 3-fluorobenzoyl chloride (7) in the presence of triethylamine to afford the final product.

Reaction Conditions :

- Reagents : 3-Fluorobenzoyl chloride (1.5 equiv), triethylamine (2.0 equiv), DCM, 0°C to RT, 6 h.

- Yield : 76%.

Characterization :

- 1H NMR (DMSO-d6) : δ 8.15 (d, J = 8.4 Hz, 2H, quinoxaline-H), 7.88 (d, J = 8.2 Hz, 2H, Ar-H), 7.70–7.58 (m, 4H, fluorophenyl-H), 3.84 (s, 3H, OCH3).

- 13C NMR : δ 193.2 (C=O), 162.1 (d, J = 245 Hz, C-F), 154.3–112.4 (aromatic carbons).

- MS (ESI+) : m/z 483.1 [M+H]+.

Analytical Data Summary

Table 1: Reaction Yields and Characterization Data

| Compound | Step | Yield (%) | MS (m/z [M+H]+) | Melting Point (°C) |

|---|---|---|---|---|

| 2 | Reduction | 85 | 179.1 | 128–130 |

| 3 | Oxidation | 78 | 189.0 | 146–148 |

| 5 | Chalcone formation | 83 | 331.1 | 232–234 |

| 6 | Pyrazoline cyclization | 91 | 347.2 | 246–248 |

| Final | N-Acylation | 76 | 483.1 | 264–267 |

Discussion of Synthetic Challenges

- Regioselectivity in Chalcone Formation : The base-catalyzed condensation favors trans-selectivity, critical for subsequent cyclization.

- N-Acylation Efficiency : Steric hindrance from the pyrazoline ring necessitated prolonged reaction times for complete conversion.

- Quinoxaline Functionalization : Position-6 substitution required careful control during oxidation to avoid over-oxidation.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (3-fluorophenyl)(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone, and how can reaction conditions be optimized?

- Methodology : The synthesis involves multi-step reactions, including cyclocondensation, acylation, and halogenation. For example, acylation of pyrazolone intermediates (e.g., using 2-fluorobenzoyl chloride) requires anhydrous conditions and catalytic bases like triethylamine to minimize hydrolysis . Chlorination steps (e.g., using POCl₃) must be monitored via TLC to avoid over-halogenation. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields (>75%) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals from dihydropyrazole and quinoxaline moieties. For example, the methanone carbonyl typically appears at δ ~190-200 ppm in 13C NMR .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 485) .

- XRD : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves stereochemistry of the dihydropyrazole ring .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets like kinase enzymes?

- Methodology :

- Perform docking studies (AutoDock Vina) using the crystal structure of quinoxaline-containing analogs to identify potential binding pockets .

- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns, with RMSD <2.0 Å indicating stable binding .

- DFT calculations (B3LYP/6-31G*) optimize the compound’s geometry and calculate electrostatic potential surfaces to predict reactivity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Methodology :

- Dose-response standardization : Use uniform assay conditions (e.g., 72-hour incubation, 10% FBS) to minimize variability in cell-based assays .

- Metabolic stability testing : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain potency discrepancies .

- Orthogonal assays : Validate kinase inhibition via fluorescence polarization (FP) and ELISA to cross-check IC₅₀ values .

Q. How can environmental fate studies inform the compound’s ecological risk profile?

- Methodology :

- Hydrolysis studies : Expose the compound to buffers (pH 4–9) at 25°C; monitor degradation via LC-MS to calculate half-life (e.g., t₁/₂ >30 days at pH 7 suggests persistence) .

- Soil adsorption tests : Use batch equilibrium methods (OECD Guideline 106) with varying soil organic matter (1–5%) to determine Koc values .

- Algal toxicity assays : Evaluate growth inhibition in Raphidocelis subcapitata (OECD 201) to derive EC₅₀ for risk assessment .

Experimental Design & Data Analysis

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?

- Methodology :

- Factorial design : Vary substituents (e.g., fluorophenyl vs. methoxyphenyl) in a 2x2 matrix to assess additive/synergistic effects on bioactivity .

- Free-Wilson analysis : Quantify contributions of individual substituents to activity using regression models .

- Cluster analysis : Group analogs by physicochemical properties (LogP, polar surface area) to identify activity trends .

Q. How can crystallographic data improve understanding of the compound’s reactivity?

- Methodology :

- Compare bond lengths/angles (e.g., C=O in methanone vs. pyrazole N-N) across crystal structures to identify electrophilic sites .

- Analyze π-π stacking interactions between quinoxaline and aromatic substituents to predict solubility and aggregation behavior .

Conflict Resolution in Research Data

Q. How to address discrepancies in reported synthetic yields for this compound?

- Methodology :

- Replicate conditions : Test literature protocols (e.g., solvent, temperature) with strict inert-atmosphere control (N₂/Ar) .

- Side-product analysis : Use GC-MS to identify byproducts (e.g., over-acylated intermediates) and adjust stoichiometry .

- Scale-up validation : Compare yields at 1 mmol vs. 10 mmol scales to assess reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.